An In-Depth Technical Guide to 3,5-Difluoro-2-methylbenzonitrile (CAS No. 1003708-74-4)
An In-Depth Technical Guide to 3,5-Difluoro-2-methylbenzonitrile (CAS No. 1003708-74-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,5-Difluoro-2-methylbenzonitrile, a key fluorinated building block in modern medicinal chemistry and materials science. With full editorial control, this document is structured to deliver not just procedural steps but a deep understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.
Introduction: The Strategic Importance of Fluorinated Benzonitriles
Fluorine-containing organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into a molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to target proteins. 3,5-Difluoro-2-methylbenzonitrile (CAS No. 1003708-74-4) is a versatile intermediate, offering a unique substitution pattern that is instrumental in the synthesis of complex bioactive molecules.[1] Its structure, featuring two electron-withdrawing fluorine atoms and a methyl group ortho to the nitrile, presents a distinct electronic and steric environment, making it a valuable synthon for creating novel chemical entities.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 1003708-74-4 | Pharmaffiliates |
| Molecular Formula | C₈H₅F₂N | Pharmaffiliates |
| Molecular Weight | 153.13 g/mol | Pharmaffiliates |
| Appearance | Solid | Sigma-Aldrich |
| Boiling Point | 55-57 °C | Sigma-Aldrich |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
Synthesis of 3,5-Difluoro-2-methylbenzonitrile: A Mechanistic Approach
The synthesis of substituted benzonitriles often involves multi-step sequences. A plausible and commonly employed route for the synthesis of 3,5-Difluoro-2-methylbenzonitrile would likely start from a readily available aniline precursor, such as 2,6-difluoro-3-methylaniline, and proceed via a Sandmeyer reaction.
The Sandmeyer Reaction: A Cornerstone of Aryl Nitrile Synthesis
The Sandmeyer reaction is a powerful transformation that allows for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[3][4] The reaction is typically catalyzed by copper(I) cyanide.[5]
The general mechanism involves three key steps:
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Diazotization: The primary aromatic amine reacts with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
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Electron Transfer: The copper(I) catalyst facilitates the reduction of the diazonium salt to an aryl radical, with the concomitant formation of nitrogen gas.
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Nitrile Addition and Re-oxidation: The aryl radical then reacts with the cyanide anion, and the copper catalyst is regenerated.
Caption: Generalized workflow of the Sandmeyer reaction.
Proposed Synthetic Protocol for 3,5-Difluoro-2-methylbenzonitrile
While a specific, detailed protocol for 3,5-Difluoro-2-methylbenzonitrile is not widely published, the following procedure is based on established methodologies for similar transformations. Note: This protocol is illustrative and requires optimization and validation in a laboratory setting.
Step 1: Diazotization of 2,6-Difluoro-3-methylaniline
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To a stirred solution of 2,6-difluoro-3-methylaniline in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) cooled to 0-5 °C, add a solution of sodium nitrite in water dropwise.
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Maintain the temperature below 5 °C throughout the addition.
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Stir the resulting diazonium salt solution at 0-5 °C for a short period before proceeding to the next step.
Step 2: Cyanation (Sandmeyer Reaction)
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In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., aqueous potassium cyanide).
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction, monitoring for the evolution of nitrogen gas.
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After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford 3,5-Difluoro-2-methylbenzonitrile.
Caption: Proposed synthesis workflow for 3,5-Difluoro-2-methylbenzonitrile.
Applications in Drug Discovery and Development
Fluorinated benzonitriles are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The nitrile group can serve as a precursor to other functional groups, such as carboxylic acids, amines, and tetrazoles, or it can be a key pharmacophore itself, participating in hydrogen bonding or other interactions with biological targets.
While specific drugs synthesized directly from 3,5-Difluoro-2-methylbenzonitrile are not prominently documented in publicly available literature, its structural motifs are present in various developmental and approved drugs. For instance, the related compound 4-fluoro-2-methylbenzonitrile is a key building block for trelagliptin succinate, a drug used for the treatment of type II diabetes.[6] The unique substitution pattern of 3,5-Difluoro-2-methylbenzonitrile makes it an attractive candidate for the synthesis of novel kinase inhibitors, GPCR modulators, and other therapeutic agents where precise control of stereoelectronics is crucial for activity and selectivity.
Safety and Handling
As with all laboratory chemicals, 3,5-Difluoro-2-methylbenzonitrile should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, data for the related 3,5-Difluorobenzonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
3,5-Difluoro-2-methylbenzonitrile is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern offers opportunities for the development of novel compounds with enhanced properties. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.
References
-
Pharmaffiliates. 1003708-74-4| Chemical Name : 3,5-Difluoro-2-methylbenzonitrile. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 3,5-Difluoro-2-Methylbenzoic Acid: Synthesis and Applications. [Link]
-
PubChem. 3,5-difluoro-4-methylbenzonitrile. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]
- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- Google Patents. Process for producing 3,5-difluoroaniline.
-
PubChemLite. 3,5-difluoro-2-methoxybenzonitrile (C8H5F2NO). [Link]
-
L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
- Google Patents. Process for preparing 3,5-difluoroaniline.
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
-
PMC - NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
- Google Patents.
-
PubChem. 3,5-Difluorobenzonitrile. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
YouTube. Sandmeyer Reaction - experimental procedure and set up.[Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. PubChemLite - 3,5-difluoro-4-methylbenzonitrile (C8H5F2N) [pubchemlite.lcsb.uni.lu]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. ossila.com [ossila.com]
- 7. 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204 - PubChem [pubchem.ncbi.nlm.nih.gov]
